molecular formula C4H3Br2NO B13468403 5-Bromo-3-(bromomethyl)-1,2-oxazole

5-Bromo-3-(bromomethyl)-1,2-oxazole

Cat. No.: B13468403
M. Wt: 240.88 g/mol
InChI Key: GDHIHPNQIGGZQV-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-1,2-oxazole is a heterocyclic organic compound that contains both bromine and oxazole functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-1,2-oxazole typically involves the bromination of 3-(bromomethyl)-1,2-oxazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated oxazole compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, dehalogenated oxazoles, and oxidized oxazole derivatives .

Scientific Research Applications

5-Bromo-3-(bromomethyl)-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-1,2-oxazole involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-nitrobenzoic acid
  • 5-Bromo-3-methylpyridin-2-amine
  • 5-Bromo-2-methylpyridin-3-amine

Uniqueness

5-Bromo-3-(bromomethyl)-1,2-oxazole is unique due to the presence of both bromine and oxazole functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C4H3Br2NO

Molecular Weight

240.88 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-1,2-oxazole

InChI

InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2

InChI Key

GDHIHPNQIGGZQV-UHFFFAOYSA-N

Canonical SMILES

C1=C(ON=C1CBr)Br

Origin of Product

United States

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